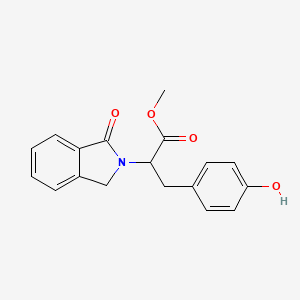
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as methyl-3-hydroxy-2-isopropyl-isoindole-1-carboxylate (MHIIC), is a synthetic compound that has been used in scientific research laboratories for many years. MHIIC is a member of the isoindole family of compounds, which are known to possess a variety of pharmacological effects. It has been used in the study of a wide range of biological processes, including inflammation, apoptosis, and cell cycle regulation. MHIIC has also been used as a model compound for structure-activity relationship (SAR) studies.
科学研究应用
MHIIC has been used in numerous scientific research studies, including studies on inflammation, apoptosis, and cell cycle regulation. It has also been used as a model compound for structure-activity relationship (SAR) studies. In addition, MHIIC has been used in the study of the effects of various drugs on the central nervous system and in the development of new therapeutic agents.
作用机制
MHIIC is believed to act by modulating the activity of various ion channels and receptors. Specifically, it has been found to interact with the serotonin 5-HT3 receptor and the potassium channel Kv1.3. In addition, MHIIC has been found to inhibit the production of nitric oxide, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MHIIC has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-apoptotic, and cell cycle regulatory effects. In addition, it has been found to possess neuroprotective and anticonvulsant properties.
实验室实验的优点和局限性
MHIIC has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable. In addition, it can be used to study a wide range of biological processes and can be used as a model compound for structure-activity relationship (SAR) studies. However, there are some limitations to its use. For example, it is not water-soluble and is not stable in basic conditions.
未来方向
There are several potential future directions for the use of MHIIC. First, it could be used to study the effects of various drugs on the central nervous system and in the development of new therapeutic agents. Second, it could be used to study the effects of inflammation on various cell types and tissues. Third, it could be used to study the effects of various compounds on the regulation of cell cycle progression. Fourth, it could be used to study the effects of various compounds on the regulation of apoptosis. Finally, it could be used to develop new compounds with improved pharmacological properties.
合成方法
MHIIC can be synthesized via a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-methyl-2-butanol in the presence of sodium ethoxide. This reaction produces 3-methyl-2-butanol-4-hydroxybenzaldehyde, which is then converted to 3-methyl-2-butanol-4-hydroxybenzyl alcohol in the second step. The third step involves the reaction of this alcohol with isopropyl isoindole-1-carboxylate in the presence of an acid catalyst to produce MHIIC.
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNQUGSOOIABBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2456240.png)


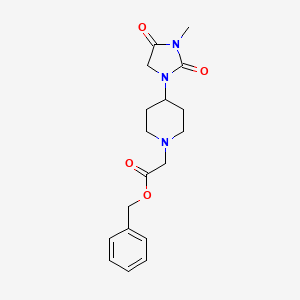
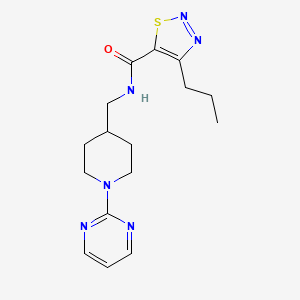
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
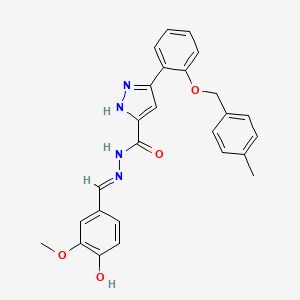
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)
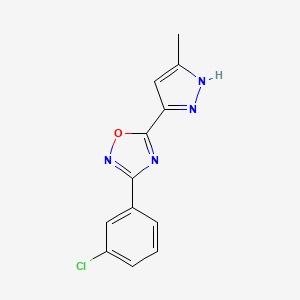
![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)